N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of specific intermediates such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide with appropriate thioles or thiols, as seen in the synthesis of various acetamide derivatives with potential antibacterial activities (Ramalingam et al., 2019). These processes often employ steps that ensure the introduction of the desired functional groups into the acetamide backbone, elucidated through IR, NMR, Mass spectra, and elemental analysis.
Molecular Structure Analysis
The molecular structure of compounds similar to “N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide” is often confirmed using spectroscopic methods such as NMR and IR spectroscopy, alongside mass spectrometry. For instance, the structure of N-(benzo[d]thiazol-2-yl) acetamide derivatives has been established through such techniques, indicating the presence of specific functional groups and the overall molecular framework (Khodot & Rakitin, 2022).
Chemical Reactions and Properties
Chemical reactions involving compounds like “N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide” can include interactions with various reagents to form new derivatives with potential biological activities. For example, reactions with chloroacetyl chloride, hydrazine hydrate, and different thiols can yield novel acetamide derivatives with significant antibacterial properties (Borad et al., 2015).
Physical Properties Analysis
The physical properties of acetamide derivatives, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in biological systems. Such properties can be influenced by the compound's molecular structure, as seen in the study of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals, where water acts as a bridge forming hydrogen bonds, affecting the compound's physical characteristics (Balijapalli et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of acetamide derivatives are influenced by their functional groups and molecular structure. The preparation and evaluation of benzimidazole derivatives as antioxidants, for instance, demonstrate the role of structural components in determining the compound's antioxidant efficiency and its potential as a stabilizing agent for oils (Basta et al., 2017).
Scientific Research Applications
Antimicrobial and Antioxidant Applications
Compounds bearing the benzimidazole and thiazole moieties have been synthesized and evaluated for their antimicrobial activities. For example, a study synthesized derivatives with significant antibacterial activity, highlighting the potential of these compounds in addressing bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019). Another research focused on benzimidazole derivatives as antioxidants, showing their effectiveness in protecting base oils against oxidation, which underscores their potential in industrial applications (Basta et al., 2017). Furthermore, benzodiazepines bearing benzimidazole and indole moieties have been developed for their antimicrobial and antioxidant capabilities, indicating a broad spectrum of activity against bacteria and fungi, along with potent antioxidant properties (Naraboli & Biradar, 2017).
Antitumor Activity
The structure of benzimidazole-thiazole derivatives has also been explored for antitumor applications. A study synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives found that some compounds exhibited considerable anticancer activity against various cancer cell lines, indicating the therapeutic potential of these molecules in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition for Therapeutic Purposes
Some benzimidazole and thiazole compounds have been investigated for their enzyme inhibitory effects, which can have therapeutic implications. For instance, novel thiazolidinedione acetamides have shown promising anti-inflammatory and antioxidant activities, suggesting their potential in treating inflammatory diseases and mitigating oxidative stress (Koppireddi et al., 2013).
Radioligand Development for Receptor Studies
The development of radioligands for receptor studies is another research application of compounds with similar structures. MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, exemplifies the use of these compounds in pharmacological research, aiding in the understanding of receptor functions and signaling pathways (Baraldi et al., 2004).
Future Directions
The future directions in the study of similar compounds involve the design of more potent drugs using Structural Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies . The new motifs were predicted for their drug likeness and ADME studies . These studies can guide the development of new, highly effective drugs.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-3-2-4-15(9-13)22-8-7-20-19(22)26-11-18(23)21-14-5-6-16-17(10-14)25-12-24-16/h2-10H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLSGXSMYKZRRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide |
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